![molecular formula C10H10N2O B12853690 2-Cyclopropylbenzo[d]oxazol-7-amine](/img/structure/B12853690.png)
2-Cyclopropylbenzo[d]oxazol-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropylbenzo[d]oxazol-7-amine is a heterocyclic compound that belongs to the oxazole family. Oxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound has a molecular formula of C10H10N2O and a molecular weight of 174.20 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Cyclopropylbenzo[d]oxazol-7-amine involves the cyclization of appropriate precursors under specific conditions. For instance, a one-pot synthesis method using acetic acid as an electrolyte under electrochemical conditions has been reported. This method is advantageous due to its cleaner reaction pattern, minimal impurity formation, and high atom economy .
Industrial Production Methods
Industrial production methods for this compound typically involve scalable and robust processes. The electrochemical method mentioned above can be adapted for industrial-scale production due to its efficiency and minimal environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclopropylbenzo[d]oxazol-7-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various substituted oxazole derivatives .
Aplicaciones Científicas De Investigación
2-Cyclopropylbenzo[d]oxazol-7-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the synthesis of various industrial chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-Cyclopropylbenzo[d]oxazol-7-amine involves its interaction with specific molecular targets and pathways. For instance, it may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Molecular docking studies and metabolomics analyses have been used to elucidate these mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methoxybenzo[d]oxazole
- 2-Ethoxybenzo[d]oxazole
- 2-Methoxy-5-chlorobenzo[d]oxazole
- 2-Ethoxy-5-chlorobenzo[d]oxazole
Uniqueness
2-Cyclopropylbenzo[d]oxazol-7-amine is unique due to its specific cyclopropyl substitution, which imparts distinct chemical and biological properties compared to other oxazole derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C10H10N2O |
|---|---|
Peso molecular |
174.20 g/mol |
Nombre IUPAC |
2-cyclopropyl-1,3-benzoxazol-7-amine |
InChI |
InChI=1S/C10H10N2O/c11-7-2-1-3-8-9(7)13-10(12-8)6-4-5-6/h1-3,6H,4-5,11H2 |
Clave InChI |
XVLBDHCVOXENCS-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=NC3=CC=CC(=C3O2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


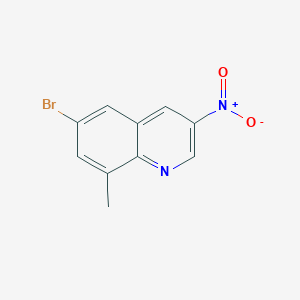
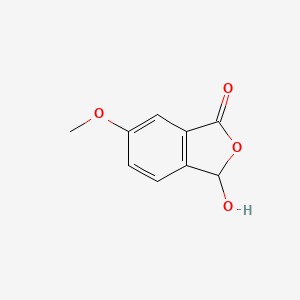
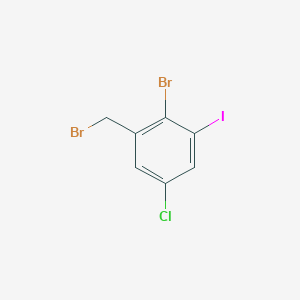
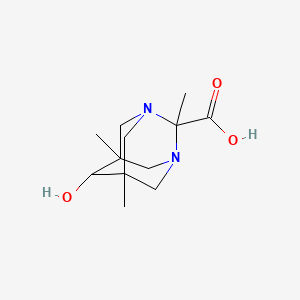
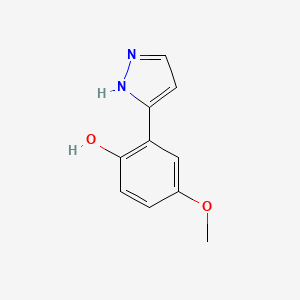
![rel-N-(1-((1R,3R)-3-Hydroxycyclohexyl)-5-((4-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazol-2-yl)-2-methyl-6-(1-methyl-1H-pyrazol-4-yl)isonicotinamide](/img/structure/B12853654.png)
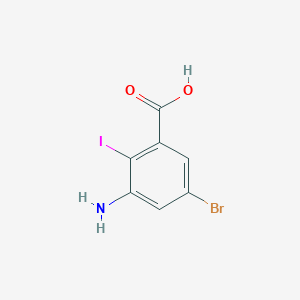
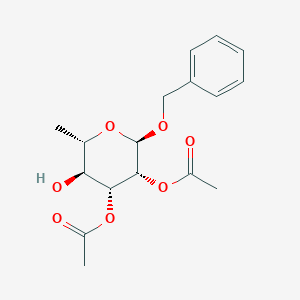
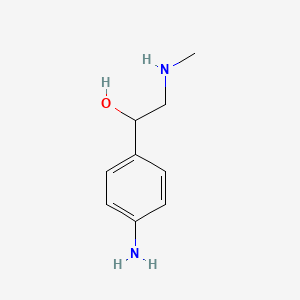

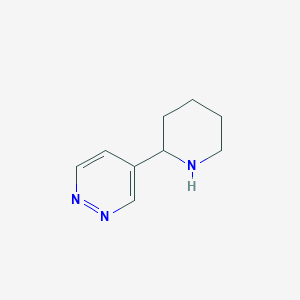


![Methyl 2'-methyl[1,1'-biphenyl]-4-yl sulfone](/img/structure/B12853677.png)
